5-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid
Description
Pyrrole (B145914) Core Heterocycles in Medicinal Chemistry and Organic Synthesis
The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a privileged scaffold in the realm of medicinal chemistry. nih.gov Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block for the design of a vast array of biologically active compounds. The pyrrole nucleus is a key component in numerous natural products and synthetic drugs, demonstrating a broad spectrum of pharmacological activities. researchgate.net
Pyrrole derivatives have been extensively studied and have shown promise in various therapeutic areas, including as antibacterial, anticancer, and anti-inflammatory agents. researchgate.netnih.gov The versatility of the pyrrole core allows for substitutions at various positions, enabling the fine-tuning of a molecule's physicochemical properties and biological targets. This adaptability has made pyrrole and its derivatives a focal point in the development of new therapeutic agents.
Fluorine Substitution in Aromatic Systems: Research Implications
The introduction of fluorine atoms into aromatic systems is a widely employed strategy in modern drug design. The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological profile.
Strategic placement of fluorine can lead to:
Enhanced Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, increasing the drug's half-life.
Increased Binding Affinity: Fluorine's electronegativity can lead to favorable interactions with biological targets, enhancing potency.
Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity and pKa, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties.
The following table summarizes the key effects of fluorine substitution in drug design:
| Property Affected | Implication of Fluorine Substitution |
| Metabolic Stability | Increased due to the strength of the C-F bond, blocking metabolic attack. |
| Binding Affinity | Can be enhanced through favorable electrostatic and hydrophobic interactions. |
| Lipophilicity | Generally increases, which can improve membrane permeability. |
| pKa | Can be lowered for nearby acidic or basic groups, affecting ionization at physiological pH. |
Overview of 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid in Academic Research
This compound has garnered attention in academic research primarily as a key intermediate in the synthesis of more complex and biologically active molecules. Its structure combines the versatile pyrrole-2-carboxylic acid scaffold with the beneficial properties imparted by the 4-fluorophenyl substituent.
While comprehensive biological studies on this specific carboxylic acid are not extensively documented in publicly available literature, its derivatives, particularly carboxamides, have shown significant promise. For instance, research into novel inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3) for the treatment of drug-resistant tuberculosis has utilized this core structure. In these studies, N-adamantan-2-yl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide, a derivative of this compound, demonstrated potent anti-tuberculosis activity with a Minimum Inhibitory Concentration (MIC) of less than 0.016 μg/mL. nih.gov
The synthesis of this compound itself is a critical step in accessing these potent derivatives. A common synthetic route involves the hydrolysis of the corresponding ester, such as ethyl 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylate.
Below is a table summarizing the properties of a key derivative of this compound:
| Compound | Structure | Biological Activity | Key Findings |
| N-(Adamantan-2-yl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide | Chemical structure of N-(Adamantan-2-yl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide | Anti-tuberculosis (Anti-TB) | Potent activity against M. tuberculosis with a MIC < 0.016 μg/mL and low cytotoxicity. nih.gov |
The academic interest in this compound underscores its importance as a foundational element for the development of new therapeutic agents, particularly in the fight against infectious diseases like tuberculosis. Further research into the direct biological activities of this compound and the exploration of a wider range of its derivatives could unveil new avenues for drug discovery.
Structure
3D Structure
Properties
IUPAC Name |
5-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-8-3-1-7(2-4-8)9-5-6-10(13-9)11(14)15/h1-6,13H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCQVJRWQGLYJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(N2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways to 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid
The synthesis of 2,5-disubstituted pyrroles, such as this compound, is approached through various classical and modern organic chemistry strategies. These methods include multi-step sequences, efficient one-pot reactions, and catalytic protocols designed to ensure high regioselectivity.
Multi-step syntheses allow for the controlled construction of the pyrrole (B145914) ring from acyclic precursors. A common strategy involves the initial formation of a 1,4-dicarbonyl compound, which then undergoes cyclization with an amine source, a classic method known as the Paal-Knorr pyrrole synthesis. pharmaguideline.comwikipedia.orgorganic-chemistry.org For the target molecule, this would involve a precursor such as 1-(4-fluorophenyl)-1,4-butanedione derivative which can be cyclized with an aminating agent.
Another versatile multi-step approach involves the initial synthesis of a functionalized pyrrole core that is subsequently modified. For instance, a two-step sequence can be employed starting with the catalytic C-H borylation of a simpler pyrrole-2-carboxylate ester. mdpi.com The resulting 5-borylated pyrrole intermediate is then subjected to a Suzuki coupling reaction with an aryl halide, such as 4-fluorobromobenzene, to introduce the 4-fluorophenyl group at the C5 position. mdpi.com This method provides excellent control over the substitution pattern.
A general route for preparing 2,5-disubstituted pyrroles involves a six-step pathway starting from pyrrole itself. publish.csiro.auresearchgate.net This process includes N-protection, double lithiation, sequential silylation, regioselective iododesilylation, and finally a coupling reaction to introduce the desired substituents before N-deprotection. publish.csiro.auresearchgate.net
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by avoiding the isolation of intermediates. An effective one-pot method for synthesizing pyrrole-2-carboxylates involves the reaction of chalcones with glycine (B1666218) esters or amides. acs.orgnih.gov For the target compound, the precursor would be (E)-1-(4-fluorophenyl)-3-aryl-prop-2-en-1-one. This reaction proceeds via an electrocyclic ring closure to form a 3,4-dihydro-2H-pyrrole intermediate, which is then oxidized in situ to the aromatic pyrrole. acs.orgnih.gov
The Hantzsch pyrrole synthesis is another classical method that can be adapted into a one-pot procedure. pharmaguideline.comwikipedia.orgquimicaorganica.org This involves the condensation of a β-ketoester, an α-haloketone, and ammonia (B1221849) or a primary amine. To generate the specific 2,5-substitution pattern of the target molecule, appropriate α-halo and β-ketoester precursors bearing the required functional groups would be selected.
| One-Pot Synthesis Overview | |
| Method | Reaction of chalcones with glycine esters. acs.orgnih.gov |
| Precursors | (E)-1-(4-fluorophenyl)-3-aryl-prop-2-en-1-one, Glycine ester. |
| Key Steps | 1. Cyclocondensation (Electrocyclic ring closure).2. In situ oxidation of the dihydropyrrole intermediate. |
| Advantages | High efficiency, avoids isolation of intermediates, tolerates various functional groups. |
Catalysis is central to many modern synthetic routes for pyrroles, offering milder reaction conditions and improved yields. Iron-containing catalysts have been utilized for the synthesis of alkyl 1H-pyrrole-2-carboxylates from 1H-pyrrole, carbon tetrachloride, and an alcohol. bohrium.comresearchgate.net This method provides a direct route to introduce the carboxylate functionality.
Palladium catalysis is prominently featured in multi-step syntheses, particularly in Suzuki coupling reactions. A two-step sequence involving an initial iridium-catalyzed C-H borylation of methyl 1H-pyrrole-2-carboxylate followed by a palladium-catalyzed Suzuki coupling with 4-fluorobromobenzene is a highly effective route. mdpi.com Common palladium catalysts for this transformation include Pd(PPh₃)₄ or a system comprising Pd(OAc)₂ and a suitable phosphine (B1218219) ligand like SPhos. mdpi.com
Furthermore, copper(II) can be used as a catalyst in conjunction with air as the stoichiometric oxidant in the one-pot synthesis from chalcones, providing a more environmentally benign alternative to stoichiometric oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). acs.orgnih.gov Patent literature also describes the use of Pd-C catalysts for the hydrogenation and cyclization of precursors like 4-(2-fluorophenyl)-2-formyl-4-oxo-butyronitrile to form related pyrrole structures. google.com
| Catalytic Methodologies | |
| Catalyst System | Application |
| Ir catalyst / Pd(OAc)₂/SPhos | Two-step C-H borylation followed by Suzuki coupling. mdpi.com |
| Copper(II) / Air | Catalytic oxidation step in one-pot synthesis from chalcones. acs.orgnih.gov |
| Iron-containing catalysts | Direct carboxylation of pyrrole derivatives. bohrium.comresearchgate.net |
| Pd-C | Catalytic hydrogenation and cyclization of acyclic precursors. google.com |
The synthesis of this compound requires precise control over the placement of the two different substituents on the pyrrole ring, a challenge known as regioselectivity. Stereoselectivity is not a factor in the synthesis of the aromatic pyrrole ring itself.
Many of the established methods offer high regioselectivity. The Paal-Knorr synthesis, starting from an appropriately substituted 1,4-dicarbonyl precursor, inherently defines the substitution pattern of the resulting pyrrole. wikipedia.org Similarly, the one-pot reaction between a chalcone (B49325) and a glycine ester is highly regioselective, with the aryl group from the chalcone consistently forming the 5-substituent and the ester group from glycine forming the 2-substituent. acs.orgdntb.gov.ua
Stepwise approaches involving directed functionalization of the pyrrole ring provide excellent regiocontrol. A protocol based on a stepwise iododesilylation of a protected 2,5-bis(trimethylsilyl)pyrrole allows for the sequential and regioselective introduction of different groups at the C2 and C5 positions through subsequent coupling reactions. publish.csiro.auresearchgate.net The C-H borylation/Suzuki coupling sequence is also highly regioselective, as the borylation occurs specifically at the C5 position of the pyrrole-2-carboxylate, directing the subsequent introduction of the 4-fluorophenyl group to that site. mdpi.com
Functional Group Interconversions of the Carboxylic Acid Moiety
The carboxylic acid group at the C2 position is a versatile functional handle that can be readily converted into other functional groups, most commonly esters.
The conversion of this compound to its corresponding esters is a fundamental transformation. This is often achieved through the Fischer esterification reaction, which involves heating the carboxylic acid with an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst. masterorganicchemistry.comchemguide.co.uk Common catalysts for this reaction include concentrated sulfuric acid (H₂SO₄), tosic acid (TsOH), or dry hydrogen chloride (HCl) gas. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is typically used in large excess (often as the solvent), and/or water is removed as it is formed. masterorganicchemistry.com
It is noteworthy that many of the primary synthetic routes to the pyrrole ring, such as those involving glycine esters or catalytic carboxylation in the presence of an alcohol, directly yield the corresponding ester (e.g., methyl or ethyl 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate) rather than the free carboxylic acid. mdpi.comacs.org The carboxylic acid is then typically obtained by a subsequent hydrolysis step.
| Common Esterification Reagents and Conditions | |
| Method | Reagents |
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol) in excess, Acid Catalyst (e.g., H₂SO₄, TsOH). masterorganicchemistry.comchemguide.co.uk |
| Thionyl Chloride Method | 1. Thionyl Chloride (SOCl₂) to form the acyl chloride.2. Addition of alcohol. commonorganicchemistry.com |
| Alkylation | Alkyl halide (e.g., Iodomethane) and a base. commonorganicchemistry.com |
Amidation and Peptide Coupling
The conversion of the carboxylic acid moiety into an amide is a fundamental transformation, often accomplished through peptide coupling reactions. This process involves the activation of the carboxyl group to facilitate nucleophilic attack by an amine. bachem.com A variety of coupling reagents have been developed to promote this reaction efficiently, minimizing side reactions and racemization. bachem.comuni-kiel.de
The general mechanism for peptide coupling involves the reaction of the carboxylic acid with a coupling reagent to form a highly reactive activated intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of another molecule, leading to the formation of the amide bond. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. bachem.comsigmaaldrich.com The choice of reagent can influence reaction times, yields, and the suppression of unwanted side reactions like guanidinylation, which can occur with some aminium/uronium reagents. bachem.comsigmaaldrich.com
Table 1: Common Peptide Coupling Reagents
| Reagent Class | Example Reagents | Key Characteristics |
|---|---|---|
| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Widely used, cost-effective. DCC can form an insoluble urea (B33335) byproduct. EDC forms a water-soluble urea, simplifying purification. uni-kiel.deyoutube.com |
| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP, PyAOP | Highly efficient, especially for sterically hindered amino acids. Generate clean reactions. PyAOP is particularly effective and avoids guanidinylation. bachem.comsigmaaldrich.com |
| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU, HCTU | Very fast reaction rates. HATU is highly efficient due to the formation of a highly reactive OAt ester. uni-kiel.desigmaaldrich.com Can cause guanidinylation of the N-terminal amine if used in excess. bachem.com |
Research on structurally related pyrrole carboxamide compounds, such as Sunitinib, highlights the importance of the amidation step in synthesizing biologically active molecules. google.com In these syntheses, the pyrrole carboxylic acid is coupled with a specific amine in an inert solvent, often in the presence of a base, using coupling agents like EDCI or T3P®. google.com
Reduction and Oxidation Reactions
The functional groups of this compound can undergo both reduction and oxidation reactions.
Reduction: The carboxylic acid group can be selectively reduced to the corresponding aldehyde or alcohol. While standard chemical reducing agents can be employed, recent advancements have demonstrated the utility of biocatalysis. For instance, Carboxylic Acid Reductase (CAR) enzymes, such as CARse from Segniliparus rotundus, have been shown to be capable of reducing pyrrole-2-carboxylic acid to pyrrole-2-carbaldehyde. mdpi.com This enzymatic approach offers a green alternative to traditional methods, operating under mild conditions. mdpi.com The reduction requires cofactors such as ATP and NADPH. mdpi.com
Oxidation: The pyrrole ring is an electron-rich aromatic system, making it susceptible to oxidation. pharmaguideline.com Depending on the oxidant and reaction conditions, oxidation can lead to a variety of products, including pyrrolinones, or in more vigorous conditions, ring-opened products. The presence of substituents on the ring influences its stability and the outcome of the oxidation reaction. Due to this reactivity, oxidative processes can sometimes lead to polymerization, especially under strongly acidic conditions. uobaghdad.edu.iq
Derivatization and Structural Modifications
The core structure of this compound can be systematically modified at three key positions: the pyrrole ring, the fluorophenyl moiety, and the pyrrole nitrogen. These modifications are crucial for exploring the structure-activity relationships of its derivatives.
Substituent Variation on the Pyrrole Ring
Introducing substituents at the C3 and C4 positions of the pyrrole ring is a common strategy for creating structural diversity. Direct electrophilic substitution on the pyrrole ring can be challenging due to the ring's high reactivity, which can lead to polysubstitution or polymerization. pharmaguideline.com Therefore, substituted pyrroles are more commonly prepared through cyclization reactions where one of the precursors already contains the desired substituent.
Methods like the Hantzsch, Paal-Knorr, or Barton-Zard syntheses allow for the construction of highly substituted pyrroles from acyclic starting materials. pharmaguideline.comsyrris.com For example, a one-step continuous flow synthesis of pyrrole-3-carboxylic acids has been developed using tert-butyl acetoacetates, amines, and α-bromoketones, demonstrating a method to generate diverse substitution patterns. syrris.com A study on HMG-CoA reductase inhibitors involved a systematic variation of substituents at the 5-position of the pyrrole ring, showing that optimal activity was achieved with a 5-isopropyl group, highlighting the impact of steric and electronic properties of substituents on biological activity. nih.gov
Table 2: Examples of Synthetic Routes for Substituted Pyrroles
| Synthetic Method | Precursors | Position of Substitution | Reference |
|---|---|---|---|
| Hantzsch Synthesis | α-haloketone, β-ketoester, ammonia/amine | C3, C4, C5, N1 | pharmaguideline.com |
| Paal-Knorr Synthesis | 1,4-dicarbonyl compound, ammonia/amine | C2, C3, C4, C5, N1 | pharmaguideline.com |
| Barton-Zard Synthesis | Isocyanoacetate, nitroalkene | C3, C4 | wikipedia.org |
Modifications of the Fluorophenyl Moiety
Altering the substitution pattern on the 4-fluorophenyl ring is another key derivatization strategy. This is typically achieved not by modifying the existing ring on the final molecule, but by employing different substituted phenyl precursors during the synthesis of the pyrrole ring. This approach allows for the introduction of a wide range of functional groups at various positions on the phenyl ring.
For instance, analogues of 5-phenyl-1H-pyrrole derivatives have been synthesized with various substituents on the phenyl ring, including trifluoromethyl and other groups, by using corresponding substituted arylboronic acids or other precursors in the initial synthetic steps. rsc.org Similarly, research into anti-inflammatory agents has produced derivatives such as 2-[(trifluoromethyl) thio]-4-(4-fluorophenyl)-5-[4-(methylsulfonyl)phenyl] pyrrole, demonstrating the incorporation of different functional groups on the phenyl rings attached to the pyrrole core. rsc.org The fluorine atom itself can potentially undergo nucleophilic aromatic substitution, although this generally requires harsh conditions or strong activation by electron-withdrawing groups.
N-Substitution on the Pyrrole Nitrogen
The hydrogen atom on the pyrrole nitrogen is acidic (pKa ≈ 16.5-17.5) and can be readily replaced with a variety of alkyl and aryl groups. wikipedia.org N-substitution is a common and straightforward modification. The reaction typically proceeds by deprotonation of the pyrrole N-H with a suitable base (e.g., sodium hydride, potassium carbonate) to form the pyrrolide anion, which then acts as a nucleophile, attacking an alkyl halide or other electrophile. pharmaguideline.com
This modification can significantly alter the compound's physical and biological properties. For example, N-substituted 2,3,5-functionalized pyrroles have been prepared in a one-pot, three-component reaction from α-hydroxyketones, 3-oxobutanenitrile, and various anilines, yielding N-aryl substituted pyrroles. nih.gov Similarly, N-substituted pyrrole-2,5-dicarboxylic acids have been synthesized from D-galactaric acid and various primary amines and anilines. researchgate.net
Table 3: Examples of N-Substituents on Pyrrole Rings
| Substituent Type | Reagent Example | Reaction Condition | Reference |
|---|---|---|---|
| N-Alkyl | Alkyl halide (e.g., methyl iodide) | Base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF, THF) | pharmaguideline.com |
| N-Aryl | Aryl halide (e.g., fluorobenzene (B45895) with activating groups) | Ullmann condensation or Buchwald-Hartwig amination conditions | nih.govresearchgate.net |
| N-Acyl | Acyl chloride or anhydride | Base (e.g., pyridine, triethylamine) | General Acylation |
These derivatization strategies underscore the versatility of this compound as a starting point for creating a diverse library of compounds for various chemical and pharmaceutical applications.
Mechanistic Investigations of Reaction Pathways
Elucidation of Pyrrole (B145914) Ring Formation Mechanisms
The formation of the pyrrole ring in 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid can be conceptualized through several key mechanistic paradigms, primarily involving cycloaddition reactions or condensation and rearrangement pathways. The specific pathway is largely dictated by the choice of starting materials.
Cycloaddition Mechanisms
[3+2] cycloaddition reactions represent a powerful strategy for the construction of five-membered heterocyclic rings like pyrroles. One of the most relevant approaches in this context is the Van Leusen pyrrole synthesis, which utilizes a tosylmethyl isocyanide (TosMIC) as a three-atom synthon. nih.gov In a potential synthesis of this compound or its ester precursor, a suitable α,β-unsaturated carbonyl compound bearing the 4-fluorophenyl group would react with an isocyanoacetate derivative.
The proposed mechanism commences with the base-mediated deprotonation of the isocyanoacetate. The resulting anion then acts as a nucleophile, attacking the β-position of the Michael acceptor (the α,β-unsaturated carbonyl compound). This is followed by an intramolecular nucleophilic attack of the newly formed carbanion onto the isocyanide carbon, leading to a five-membered ring intermediate. Subsequent elimination of a suitable leaving group (like the tosyl group in the case of TosMIC) and tautomerization yields the aromatic pyrrole ring. nih.gov
Condensation and Rearrangement Pathways
Condensation reactions, particularly the Paal-Knorr synthesis, are the most classical and widely employed methods for pyrrole formation. wikipedia.orgrgmcet.edu.in This pathway involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). For the synthesis of this compound, a plausible 1,4-dicarbonyl precursor would be a 4-(4-fluorophenyl)-2-keto-4-oxobutanoic acid derivative.
The mechanism of the Paal-Knorr synthesis has been a subject of detailed investigation. It is now widely accepted that the reaction proceeds through the initial formation of a hemiaminal upon nucleophilic attack of the amine on one of the carbonyl groups. wikipedia.orgresearchgate.net This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, forming a 2,5-dihydroxytetrahydropyrrole derivative. wikipedia.org This intermediate then undergoes sequential dehydration steps to yield the aromatic pyrrole ring. researchgate.net Computational studies, specifically Density Functional Theory (DFT), have supported the favorability of the hemiaminal cyclization pathway over a competing enamine cyclization route. rgmcet.edu.inresearchgate.net
Reaction Kinetics and Thermodynamic Considerations
The kinetics of pyrrole formation, particularly in the context of the Paal-Knorr synthesis, have been elucidated through experimental studies. The rate-determining step is generally considered to be the intramolecular cyclization of the hemiaminal intermediate. rgmcet.edu.inresearchgate.net Kinetic investigations by Amarnath and co-workers on the cyclization of various 1,4-dicarbonyl compounds have provided valuable insights. organic-chemistry.org Their work demonstrated that the rate of cyclization is influenced by the substituents on the dicarbonyl backbone and the nature of the amine. For instance, electron-withdrawing groups on an aryl amine can affect the nucleophilicity of the nitrogen and consequently the rate of the initial hemiaminal formation and subsequent cyclization. organic-chemistry.org
Below is a table summarizing hypothetical kinetic data for the rate-limiting cyclization step in the Paal-Knorr synthesis of a 5-aryl-pyrrole-2-carboxylic acid derivative, based on analogous systems.
| Reactant Amine | Temperature (°C) | Rate Constant (k, s-1) | Activation Energy (Ea, kJ/mol) |
|---|---|---|---|
| Ammonia | 25 | 1.2 x 10-4 | 65 |
| Ammonia | 50 | 8.5 x 10-4 | 65 |
| Glycine (B1666218) | 25 | 2.5 x 10-4 | 60 |
| Glycine | 50 | 1.8 x 10-3 | 60 |
| Parameter | Value (kJ/mol) |
|---|---|
| Enthalpy of Reaction (ΔH) | -70 |
| Entropy of Reaction (ΔS) | +50 J/(mol·K) |
| Gibbs Free Energy (ΔG) at 298 K | -84.9 |
Intermediate Characterization and Trapping
The direct observation and characterization of intermediates in pyrrole synthesis are often challenging due to their transient nature. However, a combination of spectroscopic techniques and trapping experiments has provided evidence for their existence. In the Paal-Knorr synthesis, the formation of imine and enamine intermediates has been detected under certain conditions. rgmcet.edu.in
The key hemiaminal intermediate, however, is typically too unstable for direct isolation. Its presence is largely inferred from kinetic data and computational modeling. researchgate.netorganic-chemistry.org In some related reactions involving iminium ion formation, trapping experiments have been successfully employed. nih.gov For instance, reactive iminium intermediates can be intercepted by various nucleophiles, providing indirect evidence of their formation. nih.gov
Spectroscopic methods such as in-situ FTIR have been utilized to monitor the progress of Paal-Knorr reactions, allowing for the identification and quantification of reactants, products, and, in some cases, the hemiacetal amine intermediate. nih.gov Furthermore, 13C NMR spectroscopy has been used to characterize the products of reactions between formylpyrroles and amines, which can provide insights into the tautomeric forms of intermediates.
Advanced Spectroscopic and Structural Characterization
Single Crystal X-ray Diffraction Studies of Pyrrole (B145914) Derivatives
This section would present the crystallographic data obtained from a single crystal X-ray diffraction experiment. The data is typically summarized in a table format, including parameters such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), cell volume (V), number of molecules in the unit cell (Z), calculated density, and the final R-factor which indicates the quality of the structural refinement.
Table 1: Hypothetical Crystallographic Data for 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid
| Parameter | Value |
|---|---|
| Empirical formula | C₁₁H₈FNO₂ |
| Formula weight | 205.19 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | 90 |
| β (°) | Data not available |
| γ (°) | 90 |
| Volume (ų) | Data not available |
| Z | 4 |
| Calculated density (g/cm³) | Data not available |
| R-factor | Data not available |
(Note: This table is for illustrative purposes only and does not represent actual data.)
Solid-State Molecular Conformations and Packing
This subsection would delve into the three-dimensional arrangement of the molecule in the solid state. It would describe the planarity of the pyrrole and fluorophenyl rings and the dihedral angle between them. The conformation of the carboxylic acid group relative to the pyrrole ring would also be a key point of discussion.
Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
A critical part of the analysis would be the identification and characterization of the non-covalent interactions that stabilize the crystal lattice. For this compound, one would expect to observe several key interactions:
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O), and the pyrrole N-H group can also act as a hydrogen bond donor. It would be anticipated that these groups would form robust intermolecular hydrogen bonds, likely leading to the formation of dimers or extended chains.
Halogen Bonding: The fluorine atom on the phenyl ring could potentially act as a halogen bond acceptor, interacting with electrophilic regions on adjacent molecules.
π-π Stacking: The aromatic pyrrole and fluorophenyl rings could engage in π-π stacking interactions, further contributing to the stability of the crystal packing.
Table 2: Hypothetical Hydrogen Bond Geometry for this compound (Å, °)
| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |
|---|---|---|---|---|
| O—H···O | Data not available | Data not available | Data not available | Data not available |
| N—H···O | Data not available | Data not available | Data not available | Data not available |
(Note: This table is for illustrative purposes only and does not represent actual data.)
Hirshfeld Surface and Fingerprint Plot Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. This section would present graphical representations of the Hirshfeld surface, mapped with properties like dnorm, shape index, and curvedness, to highlight different types of intermolecular contacts.
In the absence of experimental data for this compound, the detailed and specific analysis requested cannot be performed. Further experimental research, specifically the successful growth of a single crystal and its analysis by X-ray diffraction, is required to elucidate the structural characteristics of this compound.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to predict the electronic properties and structure of molecules with high accuracy. For 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in understanding its behavior. ajchem-a.comresearchgate.netkbhgroup.in
The electronic structure of a molecule is fundamental to its chemical reactivity and optical properties. Key to this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. Computational studies on similar aromatic carboxylic acids have shown that the distribution of these frontier orbitals is typically located across the conjugated system. For this compound, the HOMO is expected to be distributed over the electron-rich pyrrole (B145914) ring and the phenyl group, while the LUMO is likely concentrated on the electron-withdrawing carboxylic acid group and the aromatic systems.
Table 1: Calculated Electronic Properties of a Related Compound (2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole) using DFT/B3LYP/6-311++G(d,p)
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.83 |
| ELUMO | -1.89 |
| Energy Gap (ΔE) | 4.94 |
Note: This data is for a structurally related compound to illustrate typical values. Specific values for this compound would require a dedicated computational study. ajchem-a.comkbhgroup.in
Tautomerism, the migration of a proton between two constitutional isomers, is a crucial phenomenon, particularly for molecules with functional groups like carboxylic acids and heterocyclic rings. researchgate.netlibretexts.org For this compound, potential tautomerism includes the keto-enol forms related to the carboxylic acid and prototropic tautomerism involving the pyrrole ring's N-H proton.
Computational studies can predict the relative stabilities of different tautomers by calculating their ground-state energies. The equilibrium is highly dependent on factors like the solvent environment. nih.govresearchgate.net For instance, polar solvents may stabilize one tautomer over another through hydrogen bonding. DFT calculations can model these solvent effects, often using continuum models like the Polarizable Continuum Model (PCM). In similar heterocyclic systems, the enol form is often found to be predominant in polar solvents. nih.govresearchgate.net
Theoretical vibrational analysis using DFT is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can predict the positions of vibrational bands corresponding to specific functional groups within the molecule. researchgate.netnih.gov
For this compound, key vibrational modes include:
N-H stretch: Typically observed in the 3300-3500 cm-1 region in the IR spectrum of pyrrole. researchgate.net
O-H stretch: A broad band characteristic of the carboxylic acid, usually found between 2500 and 3300 cm-1.
C=O stretch: A strong absorption from the carbonyl group of the carboxylic acid, expected around 1680-1710 cm-1.
C-F stretch: Associated with the fluorophenyl group, generally appearing in the 1000-1400 cm-1 range.
DFT calculations can confirm the assignment of these bands and help understand how intermolecular interactions, such as hydrogen bonding in dimers, affect the vibrational frequencies. nih.gov
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational landscape and flexibility. nih.gov For this compound, key conformational degrees of freedom include the rotation around the single bonds connecting the pyrrole ring to the phenyl group and the carboxylic acid group.
MD simulations can reveal the preferred spatial arrangement of these groups and the energy barriers for rotation. wustl.edu Such studies are crucial for understanding how the molecule might interact with biological targets, as its conformation can significantly influence its binding affinity. Simulations can be performed in various environments, such as in a vacuum or in an explicit solvent, to assess the impact of the surroundings on the molecule's structure. researchgate.net
Quantum Chemical Descriptors for Reactivity Prediction
From the energies of the frontier molecular orbitals (HOMO and LUMO), several quantum chemical descriptors can be calculated to quantify the reactivity of this compound. rasayanjournal.co.in These descriptors, based on conceptual DFT, provide a framework for predicting how a molecule will behave in a chemical reaction.
Key reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.
Chemical Potential (μ): The escaping tendency of electrons (μ = -(I + A) / 2).
Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons (ω = μ² / 2η).
These parameters are invaluable for rationalizing the reactivity patterns of molecular systems. rasayanjournal.co.in
Table 2: Calculated Global Reactivity Descriptors based on a Related Compound
| Descriptor | Formula | Value (eV) |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 6.83 |
| Electron Affinity (A) | -ELUMO | 1.89 |
| Chemical Hardness (η) | (I - A) / 2 | 2.47 |
| Chemical Potential (μ) | -(I + A) / 2 | -4.36 |
| Electrophilicity Index (ω) | μ² / 2η | 3.85 |
Note: Values are derived from the data in Table 1 for illustrative purposes.
Reaction Mechanism Modeling using Computational Methods
Computational methods are essential for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction involving this compound, chemists can identify transition states, intermediates, and determine activation energies. This information is critical for understanding reaction kinetics and optimizing synthetic pathways.
For example, the synthesis of substituted pyrroles can involve complex reaction cascades. mdpi.com Theoretical modeling can help to propose and validate mechanisms by calculating the energies of all species along the reaction coordinate. This approach can distinguish between competing pathways and explain the observed product distribution.
In Vitro Mechanistic Profiling of Biological Activities
Antimicrobial Mechanistic Studies (e.g., enzyme inhibition, membrane disruption)
The antimicrobial properties of pyrrole-containing compounds are well-documented. nih.govbiomedres.us Mechanistic studies suggest that these compounds can employ a variety of strategies to inhibit microbial growth. One key mechanism is the inhibition of essential enzymes. For instance, some pyrrole derivatives have been shown to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication. nih.gov Specifically, pyrrolamide-class inhibitors can block the ATPase activity of the GyrB domain of DNA gyrase in Mycobacterium tuberculosis. nih.gov Another potential target is proline racemase, an enzyme involved in bacterial cell wall synthesis, which can be inhibited by compounds like pyrrole-2-carboxylic acid (PYC). researchgate.net
Beyond enzyme inhibition, membrane disruption is another significant antimicrobial mechanism. nih.govnih.govscienceopen.com Certain antimicrobial peptides achieve their effects by forming pores in the bacterial membrane, leading to cell lysis. rsc.org Studies on designed histidine-rich peptides have shown that they can strongly disturb the anionic lipid component of bacterial membranes, causing lysis, particularly in acidic environments. nih.gov While direct evidence for "this compound" specifically acting through membrane disruption is still emerging, the broader class of pyrrole derivatives has been associated with interactions with bacterial cell membranes. nih.govmdpi.com Some studies have shown that high concentrations of certain peptides can lead to incomplete membrane structures in bacteria. frontiersin.org
Table 1: Investigated Antimicrobial Mechanisms of Pyrrole Derivatives
| Mechanism | Target | Example Compound Class | Reference |
| Enzyme Inhibition | DNA Gyrase (GyrB) | Pyrrolamides | nih.gov |
| Enzyme Inhibition | Proline Racemase | Pyrrole-2-carboxylic acid | researchgate.net |
| Membrane Disruption | Bacterial Cell Membrane | Histidine-rich peptides | nih.gov |
| Quorum Sensing Inhibition | Virulence Factor Production | 1H-pyrrole-2,5-dicarboxylic acid | nih.gov |
Anticancer Mechanistic Investigations (e.g., cell cycle modulation, apoptosis induction pathways)
Pyrrole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to control cancer cell proliferation. nih.govresearchgate.net A primary mechanism is the induction of cell cycle arrest, which halts the division of cancer cells at specific phases. nih.gov For example, certain 5-hydroxy-1H-pyrrol-2-(5H)-one derivatives can induce S-phase cell cycle arrest in multiple cancer cell lines. nih.gov Other fluorinated indole derivatives have been shown to cause G2/M phase arrest by regulating cyclin B1 expression. nih.gov Similarly, some ciprofloxacin derivatives can cause cell cycle arrest at the G2/M phase. nih.gov
In addition to cell cycle modulation, the induction of apoptosis, or programmed cell death, is a critical anticancer mechanism. mdpi.com Pyrrole derivatives can trigger apoptosis through various signaling pathways. nih.gov Studies have shown that these compounds can induce apoptosis in malignant cells while showing different sensitivities in normal cells. nih.gov The process can be dependent on proteins like p53, with some compounds activating p53 to induce apoptosis. nih.gov Furthermore, some derivatives have been observed to induce late apoptosis or necrosis in cancer cells. mdpi.com
Table 2: Anticancer Mechanisms of Action for Pyrrole Derivatives
| Mechanism | Key Molecular Events | Example Compound Class | Reference |
| Cell Cycle Arrest | S-phase arrest | 5-hydroxy-1H-pyrrol-2-(5H)-one derivatives | nih.gov |
| Cell Cycle Arrest | G2/M phase arrest | Fluorinated indole derivatives | nih.gov |
| Apoptosis Induction | p53 activation | 5-hydroxy-1H-pyrrol-2-(5H)-one derivatives | nih.gov |
| Apoptosis Induction | Late apoptosis/necrosis | Halogenated benzofuran derivatives | mdpi.com |
Anti-inflammatory Mechanistic Pathways (e.g., enzyme target modulation)
The anti-inflammatory effects of pyrrole derivatives are often attributed to their ability to modulate key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.comnih.gov These enzymes are responsible for the production of prostaglandins and leukotrienes, which are potent inflammatory mediators. mdpi.com Several pyrrole-containing compounds, including well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ketorolac and tolmetin, function by inhibiting COX enzymes. nih.gov
Some pyrrole derivatives exhibit selective inhibition of COX-2, the isoform of the enzyme that is primarily induced during inflammation. mdpi.commdpi.com This selectivity is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.com Furthermore, dual inhibitors of both COX and 5-LOX are being investigated as they may offer broader anti-inflammatory efficacy. researchgate.net For instance, a derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, has shown potent anti-inflammatory activity, which may be linked to the suppression of the pro-inflammatory cytokine TNF-α and elevation of the anti-inflammatory cytokine TGF-β1. nih.govresearchgate.net
Table 3: Anti-inflammatory Mechanisms of Pyrrole Derivatives
| Mechanism | Target Enzyme/Pathway | Example Compound Class | Reference |
| COX Inhibition | COX-1 and COX-2 | Ketorolac, Tolmetin | nih.gov |
| Selective COX-2 Inhibition | COX-2 | N-pyrrolylcarboxylic acids | mdpi.com |
| Dual COX/LOX Inhibition | COX and 5-LOX | Licofelone | researchgate.net |
| Cytokine Modulation | TNF-α, TGF-β1 | Substituted phenylpropanoic acids | nih.gov |
Receptor Binding and Signaling Pathway Modulation
The biological activities of "this compound" and its analogs can also be mediated through their interaction with specific cellular receptors and subsequent modulation of signaling pathways. For example, certain pyrrole derivatives have been synthesized and evaluated for their binding affinity to dopamine D2-like receptors. nih.gov
In the context of cancer, pyrrole derivatives can act as competitive inhibitors of receptor tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are crucial for cancer cell growth and angiogenesis. nih.gov By binding to these receptors, the compounds can block downstream signaling pathways that promote tumor development. nih.gov Additionally, some quinolinecarboxylic acid derivatives have been designed as 5-HT3 receptor antagonists. nih.gov
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
Impact of Fluorine Position and Substitution on Mechanistic Activity
The position and nature of substituents on the pyrrole and phenyl rings of "this compound" and its analogs significantly influence their biological activity. dntb.gov.ua SAR studies have been instrumental in optimizing the potency and selectivity of these compounds. nih.govresearchgate.netresearchgate.netmdpi.com
The presence of a fluorine atom, particularly at the para-position of the phenyl ring, is often associated with enhanced biological activity. nih.gov This is attributed to fluorine's high electronegativity and its ability to form strong bonds, which can influence the compound's electronic properties, lipophilicity, and metabolic stability. However, studies on substituted phenyl-pyrrolecarboxamides have shown that the presence of groups like fluorine at the 4-position of the phenyl ring can sometimes lead to lower affinity for certain receptors, such as the dopamine D2-like receptor. nih.gov
An in-depth analysis of the chemical compound this compound reveals a scaffold with significant potential for biological activity, largely influenced by its specific structural features. This article explores the mechanistic underpinnings of its interactions, the nuanced effects of its constituent parts on its activity, and the computational strategies employed to understand and optimize its therapeutic potential.
Advanced Research Applications and Emerging Directions
Utilization as a Synthetic Synthon and Building Block in Organic Chemistry
The structure of 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid makes it a valuable building block in organic synthesis, particularly for the construction of more complex heterocyclic systems. Pyrrole (B145914) and its derivatives are fundamental components in a vast array of natural products and synthetic molecules with significant biological activity. rsc.orgnih.gov The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides, providing a handle for diverse synthetic transformations.
For instance, related pyrrole-2-carboxylic acid derivatives have been utilized as key intermediates in the synthesis of potent therapeutic agents. A notable example is the use of 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde, a structurally similar compound, as a crucial precursor in the synthesis of Vonoprazan Fumarate, a potassium-competitive acid blocker used for treating acid-related gastrointestinal disorders. nbinno.comnbinno.com This highlights the potential of fluorophenyl-substituted pyrroles in medicinal chemistry.
Furthermore, the pyrrole core itself can participate in various cycloaddition and coupling reactions, allowing for the elaboration of the heterocyclic framework. The presence of the fluorophenyl group can influence the reactivity and selectivity of these reactions, as well as impart specific physicochemical properties to the final products, such as increased metabolic stability and enhanced binding affinity to biological targets. Halogen-substituted pyrrole building blocks have been instrumental in the development of nanomolar inhibitors of bacterial DNA gyrase B, showcasing the utility of such motifs in medicinal chemistry. researchgate.netnih.gov
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Potential Product |
| Esterification | Alcohol, Acid catalyst | Ester derivative |
| Amidation | Amine, Coupling agent | Amide derivative |
| Reduction | Reducing agent (e.g., LiAlH4) | (5-(4-fluorophenyl)-1H-pyrrol-2-yl)methanol |
| Curtius Rearrangement | Diphenylphosphoryl azide, heat | 5-(4-fluorophenyl)-1H-pyrrol-2-amine |
| Suzuki Coupling | Aryl boronic acid, Palladium catalyst | Biphenyl-substituted pyrrole derivative |
Development as Chemical Probes for Biological System Interrogation
Chemical probes are essential tools for studying biological systems, enabling the visualization and modulation of specific proteins and pathways. The pyrrole scaffold is a common feature in molecules designed as fluorescent probes. For example, pyrrole-based compounds have been developed as fluorescent probes for cyclooxygenase-2 (COX-2), an important enzyme in inflammation. nih.gov The inherent fluorescence of some pyrrole derivatives, coupled with the ability to modify their structure to tune their photophysical properties, makes them attractive candidates for probe development.
The 4-fluorophenyl substituent on this compound could be advantageous in the design of chemical probes. The fluorine atom can be used as a handle for introducing reporter tags or for participating in specific interactions with biological targets. Moreover, fluorine is often incorporated into bioactive molecules to enhance their membrane permeability and metabolic stability, which are desirable properties for effective chemical probes.
By attaching a fluorescent dye or a reactive group to the carboxylic acid or another position on the pyrrole ring, this compound could be transformed into a probe for a variety of biological targets. The specificity of the probe would be determined by the nature of the substituents and their spatial arrangement.
Exploration in Materials Science Research (e.g., functional polymers, optoelectronic materials)
Pyrrole-containing polymers, particularly polypyrrole, are well-known for their conducting properties and have been extensively studied for applications in electronics, sensors, and energy storage. The incorporation of specific substituents onto the pyrrole monomer can significantly influence the properties of the resulting polymer.
The 4-fluorophenyl group in this compound could impart desirable characteristics to a corresponding polymer. For instance, it could enhance the thermal stability and solubility of the polymer, making it easier to process and fabricate into devices. The fluorine atoms could also influence the electronic properties of the material, potentially leading to new or improved optoelectronic functionalities.
Recent research on 1,4-dihydropyrrolo[3,2-b]pyrroles (DHPPs) bearing biphenyl (B1667301) substituents has demonstrated that peripheral functional groups have a significant influence on the optoelectronic properties of these chromophores. nih.gov This suggests that polymers or materials derived from this compound could exhibit interesting photophysical properties with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The carboxylic acid group could also serve as an anchor point for attaching the molecule to surfaces or for creating self-assembled monolayers.
Interdisciplinary Research Perspectives
The versatile nature of this compound opens up avenues for interdisciplinary research, bridging chemistry, biology, and materials science.
In the realm of chemical biology , this compound could serve as a starting point for the development of novel enzyme inhibitors or receptor ligands. The combination of the pyrrole core, the fluorophenyl group, and the carboxylic acid provides a rich chemical space for structure-activity relationship (SAR) studies. For example, novel 5-phenyl-1H-pyrrole-2-carboxylic acids have been investigated as Keap1-Nrf2 inhibitors for the treatment of acute lung injury. nih.gov
From a materials science perspective, the self-assembly of derivatives of this molecule could lead to the formation of novel supramolecular structures with unique properties. The interplay of hydrogen bonding from the carboxylic acid and the pyrrole N-H, along with π-π stacking interactions of the aromatic rings, could be exploited to create ordered architectures.
In the field of nanotechnology , this compound could be used to functionalize nanoparticles, imparting specific recognition properties or catalytic activity. The carboxylic acid group provides a convenient attachment point to the surface of metal or semiconductor nanoparticles.
Q & A
Q. What are the common synthetic routes for 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid, and how can reaction yields be optimized?
Methodological Answer: The synthesis of pyrrole-carboxylic acid derivatives typically involves cyclocondensation reactions. For example, analogous compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid were synthesized via cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by basic hydrolysis (yield: 85–98%) . Key optimization strategies include:
- Temperature control : Maintaining 80–100°C during cyclization.
- Catalyst selection : Using acid catalysts (e.g., HCl) to enhance ring closure.
- Purification : Column chromatography or recrystallization to isolate the carboxylic acid form.
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
Methodological Answer: A combination of techniques ensures accurate structural elucidation:
- X-ray crystallography : Resolves stereochemistry and confirms substituent positions (e.g., used for 5-ethyl-2-(4-fluorophenyl)-4-phenoxy-1H-pyrazol-3(2H)-one) .
- FT-IR : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and NH groups (~3300 cm⁻¹).
- NMR : H NMR (δ 6.5–7.5 ppm for aromatic protons) and C NMR (δ ~165 ppm for COOH).
- Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺ for CHFNO).
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve discrepancies in experimental data for this compound?
Methodological Answer: Density Functional Theory (DFT) calculations can address contradictions in spectral or crystallographic data. For instance, in 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, DFT optimized geometries matched experimental X-ray data (bond length deviation < 0.02 Å) . Steps include:
Geometry optimization : Using B3LYP/6-31G(d) basis sets.
Vibrational frequency analysis : Compare computed IR spectra with experimental data.
Electrostatic potential mapping : Predict reactive sites for functionalization.
Q. How to design biological activity studies for this compound, considering structural analogs?
Methodological Answer: Structural analogs (e.g., oxazolo-pyridine carboxylic acids) show antimicrobial and anticancer properties . Experimental design should include:
- In vitro assays :
- Antimicrobial : MIC tests against Gram-positive/negative bacteria.
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Mechanistic studies :
- Enzyme inhibition : Docking studies with target enzymes (e.g., COX-2, topoisomerase).
- Apoptosis markers : Caspase-3/7 activation via fluorometric assays.
Q. What strategies mitigate conflicting data in synthetic routes or biological activity?
Methodological Answer: Contradictions may arise from impurities or divergent reaction pathways. Mitigation approaches:
- Reproducibility checks : Replicate synthesis under inert atmosphere (N/Ar) to exclude oxidation.
- Advanced analytics : Use HPLC-MS to detect byproducts (e.g., diastereomers in cyclocondensation) .
- Meta-analysis : Compare results with structurally similar compounds (e.g., fluorophenyl-pyrrole derivatives in ).
Q. How to optimize regioselectivity in pyrrole ring functionalization?
Methodological Answer: Regioselectivity in pyrrole systems is influenced by electronic effects. For this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
